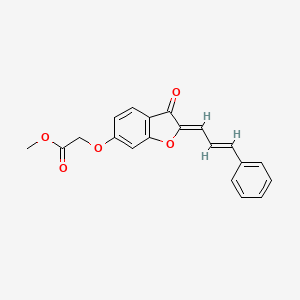

methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic aurone derivative characterized by a benzofuran core substituted with a 3-phenylallylidene group at the C2 position and an acetoxy-methyl ester at the C6 position. Aurones, a subclass of flavonoids, are known for their biological activities, including antitumor, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name |

methyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-23-19(21)13-24-15-10-11-16-18(12-15)25-17(20(16)22)9-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+,17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVBXOGGXOAATM-WIXUPIFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate, with the molecular formula C20H16O5 and a molecular weight of approximately 336.34 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Anticancer Properties

Several studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar benzofuran structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway and the induction of reactive oxygen species (ROS).

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Similar benzofuran derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in models of arthritis and other inflammatory diseases.

Case Studies and Research Findings

- Anticancer Activity : A study conducted on a series of benzofuran derivatives demonstrated that certain modifications enhanced their cytotoxic effects against breast cancer cells (MCF-7). The derivatives exhibited IC50 values in the low micromolar range, indicating potent activity.

- Anti-inflammatory Studies : In vitro assays using human neutrophils showed that compounds related to this compound significantly inhibited the release of inflammatory mediators such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on analogs.

Key Observations :

- Bulkier Groups (e.g., 4-tert-Butyl ): May sterically hinder interactions but improve metabolic stability.

- Synthetic Accessibility: Compounds like B1 and B2, with quinoline substitutions, exhibit moderate yields (62–65%) and distinct melting points, reflecting crystallinity influenced by planar heteroaromatic systems .

Antitumor Activity:

- Methoxy-Substituted Analogs: While direct antitumor data are unavailable, methoxy groups are associated with enhanced bioavailability and kinase inhibition in related flavonoids .

Commercial Availability:

- The 2,4,5-trimethoxy derivative (Life Chemicals, 90%+ purity) is marketed for research use, with pricing scaled by quantity ($57–$248 for 2 µmol–100 mg) .

Structural Elucidation Techniques

- Crystallography : Tools like ORTEP-3 and SIR97 were critical in confirming the Z/E configurations and crystal packing of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.